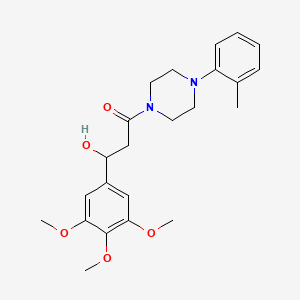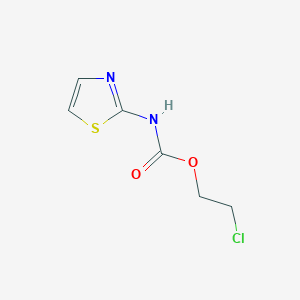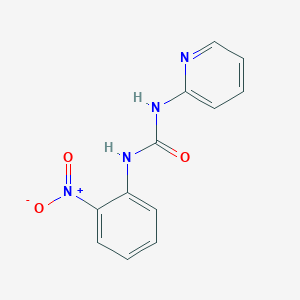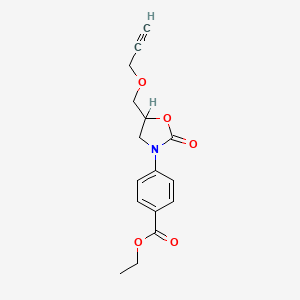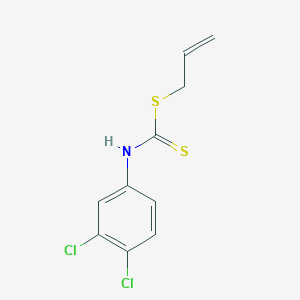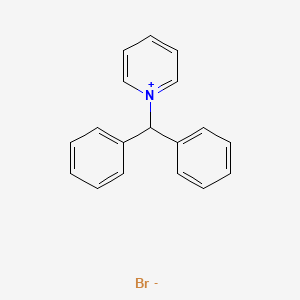
1-(Diphenylmethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)pyridin-1-ium bromide is a quaternary ammonium compound that features a pyridinium core substituted with a diphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)pyridin-1-ium bromide typically involves the reaction of benzophenone methylhydrazone with bromine and pyridine. This reaction proceeds through the formation of an intermediate, which is then solvolyzed with methanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylmethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the pyridinium core or the diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)pyridin-1-ium bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or cellular membranes. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to alterations in their function or structure. Specific pathways involved may include inhibition of enzyme activity or disruption of membrane integrity .
Comparación Con Compuestos Similares
1-(Methoxydiphenylmethyl)-2-methyldiazene: This compound shares a similar pyridinium core but differs in its substituents and reactivity.
4-(Dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with different substituents, leading to distinct chemical and biological properties.
Uniqueness: 1-(Diphenylmethyl)pyridin-1-ium bromide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its diphenylmethyl group provides steric and electronic effects that influence its behavior in chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
24837-78-3 |
|---|---|
Fórmula molecular |
C18H16BrN |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
1-benzhydrylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H16N.BrH/c1-4-10-16(11-5-1)18(17-12-6-2-7-13-17)19-14-8-3-9-15-19;/h1-15,18H;1H/q+1;/p-1 |
Clave InChI |
BDLPXTJQWFKYAI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


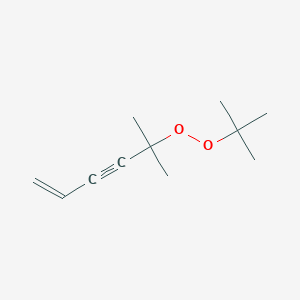
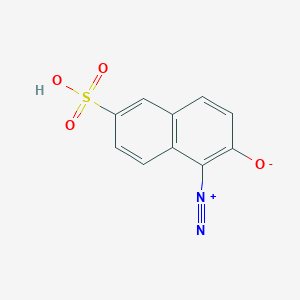
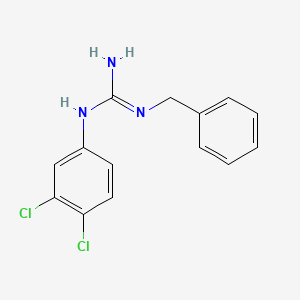
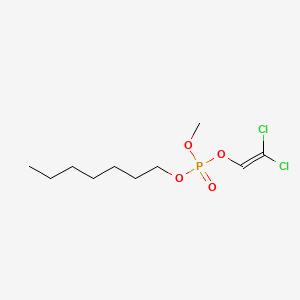
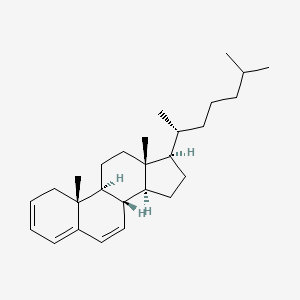
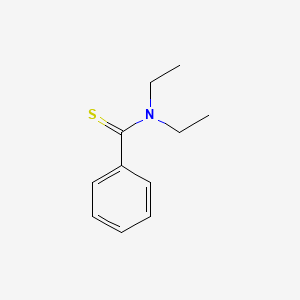

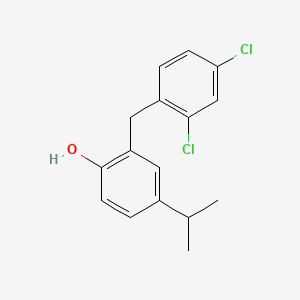
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
